molecular formula C14H23NO2 B4965815 N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide

N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide

Cat. No.: B4965815
M. Wt: 237.34 g/mol
InChI Key: KSAKGTQVACDSDR-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)tricyclo[43113,8]undecane-1-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide typically involves the reaction of tricyclo[4.3.1.13,8]undecane-1-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2), reflux conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of the chloro compound.

Scientific Research Applications

N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, possibly proteins or enzymes, to exert its effects. The hydroxyl and amide groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.3.1.13,8]undecane-1-carboxylic acid: The parent compound, which lacks the hydroxyethyl and amide functionalities.

    N-(2-hydroxyethyl)adamantane-1-carboxamide: A structurally similar compound with an adamantane core instead of the tricyclic undecane structure.

Uniqueness

N-(2-hydroxyethyl)tricyclo[43113,8]undecane-1-carboxamide is unique due to its tricyclic structure, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-4-3-15-13(17)14-7-10-1-2-11(8-14)6-12(5-10)9-14/h10-12,16H,1-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAKGTQVACDSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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